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molecular formula C17H15Cl2NO2 B8708572 5-Chloro-2-(2-chlorophenyl)-7-(3-hydroxybutyl)-benzoxazole

5-Chloro-2-(2-chlorophenyl)-7-(3-hydroxybutyl)-benzoxazole

Cat. No. B8708572
M. Wt: 336.2 g/mol
InChI Key: SBKRHUPINGVXMB-UHFFFAOYSA-N
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Patent
US06372770B1

Procedure details

11.10 g (33.4 mmol) of 5-chloro-2-(2-chlorophenyl)-7-(3-hydroxy-1-butynyl)-benzoxazole was hydrogenated in 220 ml of ethyl acetate with 3.7 g of neutral Raney-nickel as catalyst. After 2.5 hours, H2 uptake had ceased and the nickel was filtered off. The solvent was removed in vacuo and the residue crystallized from di-isopropyl ether at 0° C. to give 8.33 g (74.2%) of title compound, mp 85-7° C. A second crop of 0.47 g (4.2%) was recovered.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step Two
Quantity
3.7 g
Type
catalyst
Reaction Step Three
Yield
74.2%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:18]#[C:19][CH:20]([OH:22])[CH3:21])[C:5]2[O:9][C:8]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[Cl:16])=[N:7][C:6]=2[CH:17]=1>C(OCC)(=O)C.[Ni]>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:18][CH2:19][CH:20]([OH:22])[CH3:21])[C:5]2[O:9][C:8]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[Cl:16])=[N:7][C:6]=2[CH:17]=1

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
ClC=1C=C(C2=C(N=C(O2)C2=C(C=CC=C2)Cl)C1)C#CC(C)O
Step Two
Name
Quantity
220 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
3.7 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the nickel was filtered off
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue crystallized from di-isopropyl ether at 0° C.

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC=1C=C(C2=C(N=C(O2)C2=C(C=CC=C2)Cl)C1)CCC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.33 g
YIELD: PERCENTYIELD 74.2%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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